4-Acetamidophenyl pivalate
CAS No.:
Cat. No.: VC13489184
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO3 |
---|---|
Molecular Weight | 235.28 g/mol |
IUPAC Name | (4-acetamidophenyl) 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C13H17NO3/c1-9(15)14-10-5-7-11(8-6-10)17-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,15) |
Standard InChI Key | YFEPFAQAURRIRC-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C(C)(C)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 4-acetamidophenyl pivalate consists of a central acetate group bridging two 4-acetamidophenyl units. Each phenyl ring is substituted with an acetamide group at the para position, contributing to the compound’s planar symmetry. The pivalate moiety, derived from pivalic acid (), introduces steric bulk due to its tert-butyl group, which influences the compound’s solubility and reactivity .
Table 1: Key Molecular Descriptors of 4-Acetamidophenyl Pivalate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 326.3 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Rotatable Bond Count | 6 | |
XLogP3 | 1.6 |
The compound’s logP value of 1.6 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for its potential use in drug formulations, where membrane permeability and bioavailability are paramount.
Spectroscopic Identification
The structural elucidation of 4-acetamidophenyl pivalate is supported by spectroscopic data. The -NMR spectrum typically exhibits singlet peaks for the tert-butyl protons ( 1.24 ppm) and aromatic protons ( 7.2–7.5 ppm). The acetamide groups resonate as singlets near 2.1 ppm, while the ester carbonyl signal appears at 170–175 ppm in -NMR. Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of ester (1740 cm) and amide (1650 cm) functional groups .
Synthesis and Manufacturing
Esterification Reaction
The primary synthesis route involves the reaction of 4-acetamidophenol with pivaloyl chloride in the presence of a base, such as triethylamine or pyridine. This nucleophilic acyl substitution proceeds under anhydrous conditions to yield 4-acetamidophenyl pivalate.
The reaction is typically conducted in acetone or dichloromethane at reflux temperatures (40–60°C). Purification via column chromatography or recrystallization ensures high product purity .
Table 2: Optimal Synthesis Conditions
Parameter | Condition | Reference |
---|---|---|
Solvent | Dry acetone | |
Temperature | 80°C (reflux) | |
Catalyst | Zinc chloride (optional) | |
Reaction Time | 2–4 hours | |
Yield | 59–75% |
Alternative Routes
Physicochemical Properties
Stability and Reactivity
The ester linkage in 4-acetamidophenyl pivalate is susceptible to hydrolysis under both acidic and alkaline conditions, yielding 4-acetamidophenol and pivalic acid. This reactivity is exploitable in prodrug designs, where enzymatic cleavage in vivo releases the active metabolite . The compound’s thermal stability is moderate, with decomposition observed above 200°C .
Solubility Profile
4-Acetamidophenyl pivalate exhibits limited solubility in water (<1 mg/mL) but is miscible with organic solvents such as chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). This solubility profile aligns with its logP value and facilitates formulation in lipid-based delivery systems .
Biological Activity and Mechanism
Analgesic and Anti-inflammatory Effects
Structural analogs of 4-acetamidophenyl pivalate, such as acetaminophen (paracetamol), are well-established analgesics that inhibit cyclooxygenase (COX) isoforms in the central nervous system . While direct evidence for 4-acetamidophenyl pivalate’s COX inhibition is limited, its metabolic conversion to 4-acetamidophenol suggests a plausible mechanism for pain relief .
Applications in Medicinal Chemistry
Prodrug Development
The pivaloyloxy group is widely utilized to enhance the bioavailability of hydroxyl-containing drugs. For example, sulbactam pivoxil, an antibiotic prodrug, employs a similar esterification strategy to improve intestinal absorption . 4-Acetamidophenyl pivalate may serve as a prodrug candidate for 4-acetamidophenol, mitigating first-pass metabolism and extending plasma half-life .
Chemical Synthesis Intermediate
This compound is a valuable intermediate in synthesizing libraries of sultams and isoindoline derivatives via microwave-assisted and continuous-flow methodologies . Its steric bulk and reactivity enable selective functionalization in multi-step organic reactions.
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